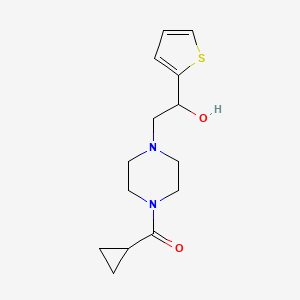

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone

CAS No.: 1396791-29-9

Cat. No.: VC4961055

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396791-29-9 |

|---|---|

| Molecular Formula | C14H20N2O2S |

| Molecular Weight | 280.39 |

| IUPAC Name | cyclopropyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H20N2O2S/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11/h1-2,9,11-12,17H,3-8,10H2 |

| Standard InChI Key | YBCVCOGJFJXRDV-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |

Introduction

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound featuring a cyclopropyl group, a piperazine ring, and a thiophene moiety. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals.

Synthesis Methods

The synthesis of Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:

-

Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

-

Introduction of the Thiophene Moiety: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be used to introduce the thiophene ring.

-

Cyclopropyl Group Addition: This involves a cyclopropanation reaction using diazo compounds and transition metal catalysts.

-

Final Assembly: The final compound is assembled through condensation reactions and purification steps.

Biological and Pharmacological Potential

Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone has potential applications in medicinal chemistry, particularly in designing new drugs with anti-inflammatory or anticancer properties. The compound's mechanism of action involves interactions with biological targets, such as enzymes or receptors, which can modulate their activity.

Research Findings and Applications

While specific biological activity data for Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is limited, its structural features suggest potential therapeutic applications. The presence of the thiophene ring imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar compounds, such as Cyclopropyl(4-(2-hydroxy-2-phenylethyl)piperazin-1-yl)methanone and Cyclopropyl(4-(2-hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)methanone, share similar structures but differ in the aromatic ring attached to the piperazine. The unique presence of the thiophene ring in Cyclopropyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone makes it valuable for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume